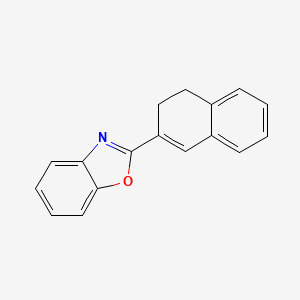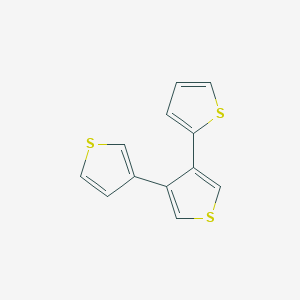
3-thiophen-2-yl-4-thiophen-3-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-thiophen-2-yl-4-thiophen-3-ylthiophene is a heterocyclic compound that consists of three thiophene rings Thiophenes are five-membered rings containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-thiophen-2-yl-4-thiophen-3-ylthiophene, can be achieved through several methods. Common synthetic routes include:
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives.
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols with elemental sulfur (S8) or EtOCS2K, initiated by the base-free generation of a trisulfur radical anion.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as the Paal-Knorr synthesis and the Gewald reaction. These methods are favored due to their high yields and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-thiophen-2-yl-4-thiophen-3-ylthiophene can undergo various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like bromine (Br2) and chloromethyl methyl ether (MOMCl) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3-thiophen-2-yl-4-thiophen-3-ylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-thiophen-2-yl-4-thiophen-3-ylthiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the thiophene rings can participate in various interactions, including hydrogen bonding and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The simplest thiophene derivative with a single five-membered ring containing sulfur.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Bithiophene: Consists of two thiophene rings connected by a single bond.
Uniqueness
3-thiophen-2-yl-4-thiophen-3-ylthiophene is unique due to its three thiophene rings, which provide enhanced electronic properties and potential for diverse applications in material science and medicinal chemistry .
Properties
CAS No. |
113201-29-9 |
|---|---|
Molecular Formula |
C12H8S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-4-thiophen-3-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-2-12(15-4-1)11-8-14-7-10(11)9-3-5-13-6-9/h1-8H |
InChI Key |
YEAITYULKZJLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


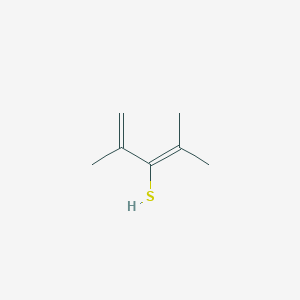
![N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide](/img/structure/B14315186.png)
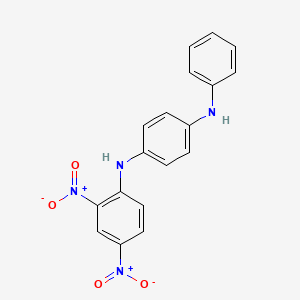

![4-[(E)-(2,4-Dinitrophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14315200.png)
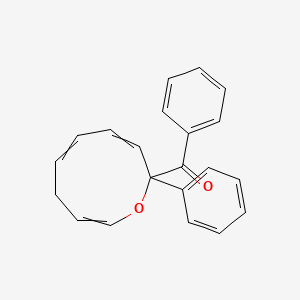
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
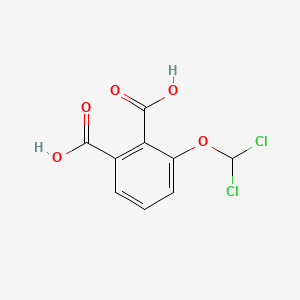
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
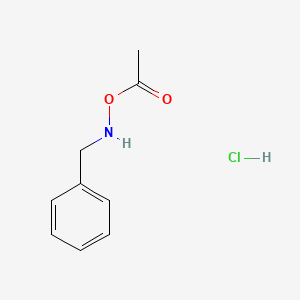
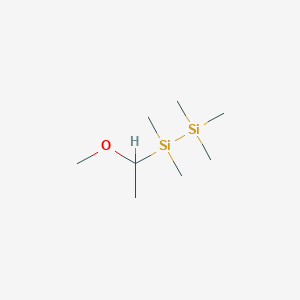
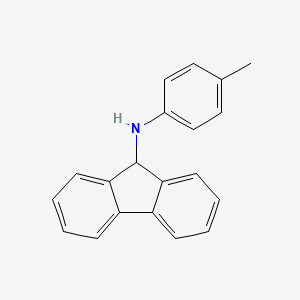
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
